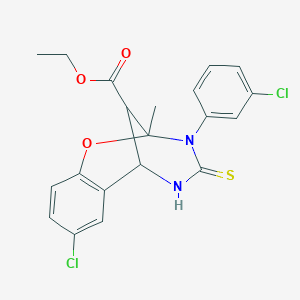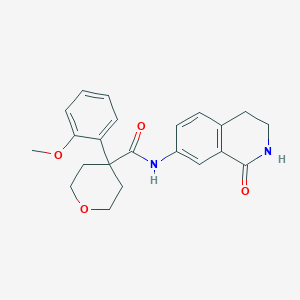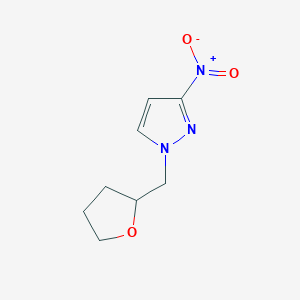
5-Methyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyloctanoic acid is a medium-chain fatty acid with the molecular formula C₉H₁₈O₂. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctanoic acid can be achieved through various methods. One common approach involves the oxidation of 5-methyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method involves the hydrolysis of 5-methyloctanoyl chloride in the presence of water or a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 5-methyloctanal, followed by oxidation to yield the desired acid . This process is often carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives using strong oxidizing agents.
Reduction: Reduction of this compound can yield 5-methyloctanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Derivatives such as this compound.
Reduction: 5-Methyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyloctanoic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Methyloctanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation and synthesis . Additionally, it can affect cellular signaling pathways related to energy homeostasis and metabolic regulation .
類似化合物との比較
Similar Compounds
4-Methyloctanoic acid: Similar in structure but with the methyl group at the 4th position.
2-Methyloctanoic acid: Methyl group at the 2nd position.
3-Methyloctanoic acid: Methyl group at the 3rd position.
Uniqueness
5-Methyloctanoic acid is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group at the 5th carbon atom imparts distinct properties compared to its isomers, affecting its solubility, hydrophobicity, and interaction with biological molecules .
特性
IUPAC Name |
5-methyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYBNNWJGLBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)

![N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2989278.png)
![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)



